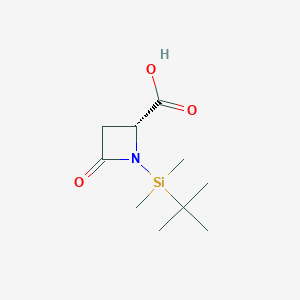

(R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a carboxylic acid derivative with a tert-butyldimethylsilyl (TBDMS) group. The TBDMS group is a common protecting group in organic chemistry, particularly for alcohols . It’s known for its stability and resistance to various reaction conditions .

Molecular Structure Analysis

The molecular structure of this compound would include a four-membered azetidine ring with a carbonyl (C=O) group and a carboxylic acid (COOH) group. The tert-butyldimethylsilyl group would be attached to one of the ring carbons .Chemical Reactions Analysis

The reactivity of this compound would largely depend on the presence of the carboxylic acid group and the azetidine ring. The carboxylic acid group can undergo typical acid-base reactions, and the azetidine ring can participate in ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would likely make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications

Chemical Transformations

The tert-butyl group in these compounds can elicit a unique reactivity pattern, which can be used in various chemical transformations . This can include reactions where the tert-butyl group acts as a leaving group, or reactions where it participates in the formation of new bonds.

Biosynthetic Pathways

These compounds can have relevance in nature, particularly in biosynthetic pathways . The tert-butyl group can be involved in the synthesis of various natural products, potentially serving as a precursor or an intermediate in these pathways.

Biodegradation Pathways

Similarly, the tert-butyl group can also be implicated in biodegradation pathways . This means that these compounds could potentially be used to study or influence the breakdown of certain substances in biological systems.

Biocatalytic Processes

The tert-butyl group’s unique reactivity pattern could potentially be harnessed in biocatalytic processes . This could involve using these compounds as substrates in reactions catalyzed by enzymes or other biological catalysts.

Protecting Group in Chemical Reactions

The tert-butyldimethylsilyl group is often used as a protecting group in organic synthesis . It can be introduced into a molecule to protect a functional group from reacting, allowing for chemoselectivity in subsequent chemical reactions .

Research in Energy Storage

While not directly related to the specific compounds , it’s worth noting that similar tert-butyl-containing compounds have been researched in the context of energy storage . For example, they’ve been studied for their potential use in lithium metal batteries .

Mechanism of Action

Target of Action

Similar compounds have been known to exhibit antibacterial activities .

Mode of Action

Its mechanism of action involves a nucleophilic substitution reaction through an intramolecular hydrogen bonding . This could potentially be a similar mechanism for the compound .

Biochemical Pathways

The tert-butyl group, a component of this compound, has been noted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .

Pharmacokinetics

The synthesis of similar tertiary butyl esters has been made more efficient, versatile, and sustainable using flow microreactor systems .

Result of Action

Related compounds have shown antibacterial activities , suggesting that this compound may also have similar effects.

Action Environment

The synthesis of similar compounds has been made more efficient and sustainable using flow microreactor systems , suggesting that the synthesis environment can significantly impact the properties of the compound.

Future Directions

properties

IUPAC Name |

(2R)-1-[tert-butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3Si/c1-10(2,3)15(4,5)11-7(9(13)14)6-8(11)12/h7H,6H2,1-5H3,(H,13,14)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEWITJXZYCDLE-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C(CC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)N1[C@H](CC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370010 |

Source

|

| Record name | (R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid | |

CAS RN |

162856-35-1 |

Source

|

| Record name | (R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B62877.png)

![4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B62878.png)

![4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B62880.png)

![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate](/img/structure/B62897.png)